2-(cyclopropylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide 2-(cyclopropylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11343619
InChI: InChI=1S/C16H19N3O2S/c1-10-14(22-16(18-10)19-12-7-8-12)15(20)17-9-11-5-3-4-6-13(11)21-2/h3-6,12H,7-9H2,1-2H3,(H,17,20)(H,18,19)
SMILES: CC1=C(SC(=N1)NC2CC2)C(=O)NCC3=CC=CC=C3OC
Molecular Formula: C16H19N3O2S
Molecular Weight: 317.4 g/mol

2-(cyclopropylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide

CAS No.:

Cat. No.: VC11343619

Molecular Formula: C16H19N3O2S

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

2-(cyclopropylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide -

Specification

Molecular Formula C16H19N3O2S
Molecular Weight 317.4 g/mol
IUPAC Name 2-(cyclopropylamino)-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C16H19N3O2S/c1-10-14(22-16(18-10)19-12-7-8-12)15(20)17-9-11-5-3-4-6-13(11)21-2/h3-6,12H,7-9H2,1-2H3,(H,17,20)(H,18,19)
Standard InChI Key LEMAMHMOFOERAJ-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)NC2CC2)C(=O)NCC3=CC=CC=C3OC
Canonical SMILES CC1=C(SC(=N1)NC2CC2)C(=O)NCC3=CC=CC=C3OC

Introduction

2-(Cyclopropylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic molecule characterized by its thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen. This compound features a cyclopropylamino group and a methoxybenzyl substituent, which contribute to its unique structural and functional properties. The molecular formula of this compound is C14H18N2O2S, indicating it consists of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom.

Synthesis and Preparation

The synthesis of 2-(cyclopropylamino)-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. Although specific synthesis protocols for this compound are not widely documented in reliable sources, similar thiazole derivatives are often synthesized using condensation reactions or cyclization methods.

Biological Activity and Potential Applications

Potential Biological ActivityDescription
Antimicrobial ActivityPotential activity against bacterial and fungal pathogens.
Anticancer ActivityPossible inhibition of cancer cell growth.
Anti-inflammatory ActivityPotential reduction of inflammation in biological systems.

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